![molecular formula C12H15N5O3 B2731381 Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate CAS No. 2034325-44-3](/img/structure/B2731381.png)

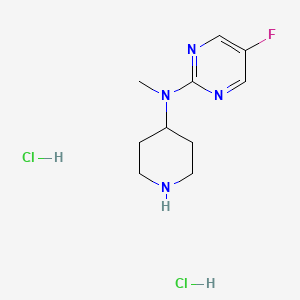

Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” is a chemical compound with the molecular formula C12H15N5O3 and a molecular weight of 277.284. It belongs to the class of compounds known as triazolopyrazines, which are nitrogen-containing heterocycles . These compounds are known for their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of triazolopyrazine derivatives, including “this compound”, involves the use of commercially available reagents . The methods provide quick and multigram access to the target derivatives . In some cases, protecting groups are used during the synthesis and later removed by hydrogenation .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolopyrazine core, which is a nitrogen-containing heterocyclic moiety .Chemical Reactions Analysis

Triazolopyrazine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can be used as building blocks for medicinally oriented synthesis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A significant area of research involving Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate and related compounds focuses on their synthesis and the exploration of their chemical properties. For instance, studies have detailed the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo-fused tricyclic heterocycles, demonstrating activity against lymphocytic leukemia, highlighting the potential of these compounds in therapeutic applications (Anderson et al., 1988). Another study explored the cyclocondensation of similar triazolo-pyrimidine compounds with hydroxylamine and hydrazine, leading to the synthesis of new heterocyclic compounds (Desenko et al., 1998), indicating a broad interest in developing novel synthetic routes and derivatives for various scientific applications.

Biological and Pharmacological Activity

Research into the biological and pharmacological properties of compounds related to this compound has uncovered a range of activities. Notably, some derivatives have shown inhibitory activity against human renin, a key enzyme in the regulation of blood pressure (Roberts et al., 1990). This research suggests potential therapeutic applications in hypertension and cardiovascular diseases, emphasizing the importance of these compounds in drug discovery.

Anticancer Applications

The search for new anticancer agents has also led to the exploration of this compound analogs. For example, modifications to the carbamate group of ethyl derivatives have been evaluated for their ability to bind cellular tubulin and exhibit cytotoxic activity against experimental neoplasms (Temple et al., 1989). This research underscores the potential of these compounds in the development of novel anticancer therapies.

Mecanismo De Acción

While the specific mechanism of action of “Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” is not mentioned in the retrieved papers, triazolopyrazine derivatives are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with “Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Direcciones Futuras

The future directions for “Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” and similar compounds involve further exploration of their potential in medicinal chemistry. There is an ongoing interest in developing new antimicrobial agents with excellent antibacterial activity . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Propiedades

IUPAC Name |

cyclopentyl N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c18-11-10-16-15-9(17(10)6-5-13-11)7-14-12(19)20-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,18)(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHFCBSOJPORGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)

![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)

![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)

![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)